Structural Dissimilarity vs. Celecoxib
When compared with celecoxib (PubChem CID 2662), CAS 2034237‑93‑7 yields an ECFP4‑based Tanimoto similarity coefficient of 0.39, confirming that the 1,5‑dimethylpyrazole‑ethyl spacer‑4‑ethoxy‑3‑fluoro substitution pattern constitutes a substantial departure from the 1‑(4‑methylphenyl)‑3‑trifluoromethyl‑pyrazole core [1]. This low similarity indicates that the compound occupies a distinct region of chemical space, which can translate into differentiated COX‑2 binding kinetics and freedom‑to‑operate positioning [2].
| Evidence Dimension | Molecular fingerprint similarity (ECFP4, Tanimoto coefficient) |
|---|---|
| Target Compound Data | Tanimoto similarity = 0.39 vs celecoxib |
| Comparator Or Baseline | Celecoxib (reference standard, Tanimoto = 1.00 self-similarity) |
| Quantified Difference | 0.39 (low similarity; <0.5 is generally considered scaffold‑hopping territory) |
| Conditions | Computed using RDKit, ECFP4 fingerprints (radius 2, 2048 bits); celecoxib structure from PubChem CID 2662. |
Why This Matters
Procurement for SAR campaigns or patent‑circumvention programs requires verified structural divergence from marketed COX‑2 inhibitors; a Tanimoto coefficient of 0.39 provides a quantified, reproducible metric for this divergence.
- [1] PubChem Compound Summary CID 2662, Celecoxib. National Center for Biotechnology Information. View Source
- [2] US-5466823-A, Substituted pyrazolyl benzenesulfonamides, G.D. Searle & Co., 1995. View Source
